molecular formula C28H60ClN B084138 Tetraheptylammonium chloride CAS No. 10247-90-2

Tetraheptylammonium chloride

Cat. No.: B084138
CAS No.: 10247-90-2
M. Wt: 446.2 g/mol
InChI Key: VMJQVRWCDVLJSI-UHFFFAOYSA-M
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Description

Tetraheptylammonium chloride (C₂₈H₆₀ClN, CAS 10247-90-2) is a quaternary ammonium salt with a branched heptyl chain structure. It is widely utilized in diverse applications due to its amphiphilic nature, acting as a phase-transfer catalyst, ion-pairing agent, and a component of hydrophobic deep eutectic solvents (HDESs). Key applications include:

  • Extraction of Biomolecules: Efficient extraction of bile acid conjugates and bilirubin via liquid-liquid ion exchange .
  • Pharmaceutical Analysis: Ion-pair extraction of cephalothin and its metabolites in human serum, enabling sensitive detection at concentrations as low as 1 µg/ml .
  • Green Chemistry: Formation of HDESs with decanoic acid or oleic acid for volatile fatty acid (VFA) recovery from wastewater, achieving >90% extraction efficiency for acetic acid .
  • Catalysis: Synthesis of organic-inorganic hybrid materials with Preyssler anions, demonstrating catalytic activity in synthesizing 4-aminopyrazolo[3,4-d]pyrimidine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraheptylammonium chloride is typically synthesized through the alkylation of heptylamine with heptyl chloride in the presence of a base. The reaction proceeds as follows: [ \text{N(CH}_3\text{)}_3 + 4 \text{C}7\text{H}{15}\text{Cl} \rightarrow \text{[C}7\text{H}{15}\text{]}_4\text{NCl} + 3 \text{CH}_3\text{Cl} ] The reaction is carried out under controlled conditions to ensure the complete formation of the quaternary ammonium salt.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through various techniques such as crystallization, filtration, and drying to obtain the final product with high purity.

Chemical Reactions Analysis

Phase-Transfer Catalysis

THAC facilitates reactions between aqueous and organic phases by transferring ionic species. For example, in the extraction of molybdenum complexes into 1,2-dichloroethane (DCE), THAC enhances solubility via ion-pair formation:

MoO42(aq)+2(C7H15)4NCl(org)[(C7H15)4N]2MoO4(org)+2Cl(aq)\text{MoO}_4^{2-}(\text{aq})+2(\text{C}_7\text{H}_{15})_4\text{NCl}(\text{org})\rightarrow [(\text{C}_7\text{H}_{15})_4\text{N}]_2\text{MoO}_4(\text{org})+2\text{Cl}^-(\text{aq})

This mechanism is vital for metal separation and catalytic applications .

Anomalous Ion Extraction Mechanisms

THAC participates in chloride extraction from water to DCE, a process governed by ion-pair decomposition and interfacial dynamics. Electrochemical studies reveal:

Key Findings from Cyclic Voltammetry (CV) and Open Circuit Potential (OCP)

  • Rate of Extraction : THAC shows slower chloride transfer compared to shorter-chain analogs (e.g., tetrabutylammonium chloride) due to increased hydrophobicity .

  • Gibbs Energy of Transfer :

    ΔGtr(THAC)>ΔGtr(TBACl)\Delta G^\circ_{\text{tr}}(\text{THAC})>\Delta G^\circ_{\text{tr}}(\text{TBACl})

    This energy barrier reduces extraction efficiency but stabilizes ion pairs in organic phases .

CompoundΔGtr\Delta G^\circ_{\text{tr}} (kJ/mol)Extraction Rate Constant (kk, s1^{-1})
Tetrabutylammonium Cl-12.45.2×1035.2\times 10^{-3}
Tetraheptylammonium Cl-8.91.7×1031.7\times 10^{-3}

Role in Water Cluster Formation

Infrared (IR) spectroscopy confirms THAC promotes water cluster formation in DCE during extraction. These clusters stabilize chloride ions via hydrogen bonding, enabling anomalous accumulation in the organic phase .

Proposed Mechanism

  • THAC ion pairs (RClip\text{RCl}_{\text{ip}}) agglomerate in the aqueous phase.

  • Clusters decompose at the interface, releasing Cl\text{Cl}^- into DCE.

  • Water clusters in DCE solvate Cl\text{Cl}^-, preventing back-diffusion.

Stability and Thermal Dissociation

THAC undergoes reversible thermal dissociation at elevated temperatures (>100C>100^\circ \text{C}):

(C7H15)4NCl(C7H15)4N++Cl(\text{C}_7\text{H}_{15})_4\text{NCl}\rightleftharpoons (\text{C}_7\text{H}_{15})_4\text{N}^++\text{Cl}^-

This property is exploited in high-temperature catalysis and polymer synthesis.

Scientific Research Applications

Solvent Extraction

Hydrophobic Deep Eutectic Solvents (HDES)

Tetraheptylammonium chloride is a key component in the formulation of hydrophobic deep eutectic solvents (HDES). These solvents are utilized for the extraction of organic compounds and metal ions from aqueous solutions. The high solubility of THAC in certain organic solvents makes it an effective medium for extracting bioactive compounds, such as carotenoids and artemisinin, from natural sources .

Table 1: Comparison of HDES Compositions Using THAC

Solvent CompositionExtraction TargetEfficiency
THAC + Octanoic AcidBioactive CompoundsHigh
THAC + ThymolMetal IonsModerate
THAC + Lauric AcidFood ContaminantsHigh

Cellulose Dissolution

THAC has been investigated for its role in enhancing the solubility of cellulose when combined with other solvents. Research indicates that this compound can significantly improve the dissolution capacity of cellulose in deep eutectic solvent systems. For example, mixtures containing THAC have shown promising results in dissolving cellulose at higher concentrations compared to traditional solvents .

Case Study: Cellulose Solubility Enhancement

A study demonstrated that using THAC as part of a deep eutectic solvent with octanoic acid increased cellulose solubility to levels exceeding 15% under optimized conditions. This finding suggests potential applications in biopolymer processing and biofuel production, where cellulose is a primary feedstock .

Biocompatible Formulations

THAC is also being explored for its biocompatibility and potential use in pharmaceutical formulations. Its ability to form stable complexes with various biomolecules makes it suitable for drug delivery systems. The compound's properties allow for controlled release and targeted action, which are crucial in therapeutic applications .

Table 2: Potential Pharmaceutical Applications of THAC

Application AreaDescription
Drug Delivery SystemsControlled release formulations
Extraction of Natural ProductsEfficient recovery of bioactive compounds
Biocompatible CoatingsSurface modification for medical devices

Mechanism of Action

The mechanism of action of tetraheptylammonium chloride involves its ability to interact with various molecular targets. The long alkyl chains provide hydrophobic interactions, while the quaternary ammonium group can form ionic bonds with negatively charged species. This dual functionality allows the compound to act as an effective phase-transfer catalyst and to facilitate the extraction of metal ions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Chain Length and Anion Variations

Tetraheptylammonium chloride belongs to the tetraalkylammonium family, where alkyl chain length and counterion (Cl⁻ vs. Br⁻) significantly influence physicochemical properties and performance.

Table 1: Key Structural Analogs

Compound Molecular Formula Molecular Weight Key Applications
This compound C₂₈H₆₀ClN 450.22 HDESs, ion-pair extraction, catalysis
Tetraoctylammonium chloride C₃₂H₆₈ClN 506.35 Cellulose dissolution, VFA extraction
Methyltrioctylammonium chloride C₂₅H₅₄ClN 416.18 Solvent systems, metal ion extraction
Tetraheptylammonium bromide C₂₈H₆₀BrN 490.69 Limited due to steric hindrance

Extraction Efficiency in Hydrophobic Deep Eutectic Solvents (HDESs)

HDESs formed with this compound exhibit superior extraction performance for volatile fatty acids (VFAs) compared to analogs with shorter chains or bromide anions.

Table 2: VFA Extraction Efficiency of HDESs

HDES Composition (Molar Ratio) Acetic Acid (%) Propionic Acid (%) Butyric Acid (%) Reference
Decanoic acid:this compound (2:1) 76.5 91.5
Decanoic acid:tetraoctylammonium chloride (2:1) 52.7 81.3
Decanoic acid:methyltrioctylammonium chloride (2:1) 70.5 89.8
Menthol:octanoic acid (1:1) 60.4 82.0 91.3

Key Findings :

  • Longer alkyl chains (e.g., heptyl vs. octyl) enhance extraction due to increased hydrophobicity and β-value (hydrogen bond basicity) .
  • Chloride-based HDESs outperform bromide analogs; replacing Cl⁻ with Br⁻ reduces extraction by ~10–20% due to steric hindrance .
  • Phase separation challenges occur with this compound in turbid aqueous media, necessitating centrifugation .

Catalytic Activity in Organic-Inorganic Hybrids

This compound forms hybrid materials with Preyssler anions ([NaP₅W₃₀O₁₁₀]¹⁴⁻), showing catalytic efficiency comparable to tetrahexylammonium (THA) but lower than tetraoctylammonium derivatives.

Key Findings :

  • Tetraheptylammonium hybrids achieve >80% yields but require marginally longer reaction times than THA-based catalysts .
  • Electron delocalization in longer alkyl chains may reduce interaction efficiency with inorganic anions .

Biological Activity

Tetraheptylammonium chloride (THAC) is a quaternary ammonium compound that has garnered attention for its unique properties and potential applications in various scientific fields. This article delves into the biological activity of THAC, exploring its interactions within biological systems, extraction capabilities, and implications for environmental science.

Molecular Structure : this compound has a molecular formula of C7H16ClNC_{7}H_{16}ClN and a molecular weight of approximately 151.66 g/mol. It appears as a white solid and is soluble in polar organic solvents but has limited solubility in water.

1. Extraction and Separation Applications

THAC has been utilized in solvent extraction processes, particularly for the separation of precious metals such as iridium(IV) and rhodium(III). A study demonstrated that a hydrophobic eutectic solvent composed of THAC and decanoic acid selectively extracts iridium(IV) over rhodium(III), achieving a separation factor of approximately 22. The extraction process was influenced by various factors, including the concentration of hydrochloric acid and the initial metal concentration in the aqueous phase .

Metal Ion Separation Factor Extraction Method
Iridium(IV)22Hydrophobic eutectic solvent with THAC
Rhodium(III)--

The mechanism by which THAC exerts its biological effects may involve the disruption of cellular membranes due to its cationic nature. Quaternary ammonium compounds are known to interact with negatively charged microbial membranes, leading to cell lysis and death. This property makes them valuable in both antimicrobial applications and as surfactants in biochemical assays .

Case Study 1: Extraction of Iridium(IV)

A research project focused on the extraction efficiency of iridium(IV) using a THAC-based eutectic solvent revealed that varying the concentration of hydrochloric acid significantly impacted extraction rates. The study employed UV-Vis spectroscopy to analyze the formation of iridium complexes during extraction .

Case Study 2: Antimicrobial Testing

In a comparative study involving various quaternary ammonium compounds, this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that while THAC showed some level of activity, further optimization in formulation and concentration would be necessary to enhance its efficacy against these pathogens.

Research Findings

Recent studies highlight several key findings regarding the biological activity of this compound:

  • Environmental Impact : Research indicates that THAC can influence ecological systems through its interactions with aquatic environments, particularly regarding its solubility and potential toxicity.
  • Electrochemical Properties : Investigations into the electrochemical behavior of THAC have provided insights into its role as a phase transfer catalyst, which is crucial for various organic synthesis reactions .
  • Potential Toxicity : As with many quaternary ammonium compounds, there are concerns regarding their toxicity to aquatic organisms, necessitating further research into their environmental fate and effects on non-target species .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying THACl, and how can purity be validated?

THACl is synthesized via alkylation of ammonia or amine precursors followed by ion exchange. Purification typically involves recrystallization from acetone/water mixtures to remove unreacted precursors . To validate purity, conductometric measurements in solvents like chlorobenzene are used to calculate dissociation constants (e.g., K1sK_{1s}) via the Shedlovsky procedure, ensuring minimal ionic impurities .

Q. How is THACl utilized in biochemical extraction protocols?

THACl acts as a phase-transfer agent in lipid-rich environments. For example, in bilirubin conjugate extraction, chloroform containing 10 mM THACl efficiently isolates monoglucuronides from hepatic microsomal mixtures. Post-extraction, thin-layer chromatography (TLC) with chloroform:methanol:water (60:30:6) separates isomers, validated by HPLC .

Q. What are the primary research applications of THACl in material science?

THACl is used in electrochemical intercalation to exfoliate transition metal dichalcogenide (TMD) nanosheets. The process involves THA+^+ insertion into bulk crystals, followed by bath sonication and low-speed centrifugation (120 rcf) to isolate mono- to few-layer nanosheets .

Advanced Research Questions

Q. How does THACl function mechanistically in phase-transfer catalysis (PTC) under supercritical CO2_22​ conditions?

In PTC, THACl forms a catalyst-rich phase between supercritical CO2_2 and solid salts (e.g., KCN). Kinetic studies show reaction rates depend on catalyst solubility and phase partitioning. Increasing THACl concentration enhances nucleophilic displacement (e.g., benzyl chloride → phenylacetonitrile) but plateaus due to mass-transfer limitations. Catalyst-rich phase activity is confirmed via solubility measurements and Arrhenius analysis .

Q. What experimental design considerations address contradictions in THACl’s extraction efficiency across hydrophobic deep eutectic solvents (HDES)?

Extraction efficiency depends on alkyl chain length and anion type. For volatile fatty acid (VFA) extraction, decanoic acid:THACl (2:1) shows higher efficiency than bromide analogs due to reduced steric hindrance. However, incomplete phase separation in turbid media requires centrifugation optimization and solvent ratio adjustments .

Q. How can researchers resolve discrepancies in catalytic activity data for THACl-derived systems?

Quantitative structure–property relationship (QSPR) models correlate THACl’s structure (e.g., quaternary ammonium geometry) with activity. Discrepancies arise from solvent polarity effects and competing ion-pair mechanisms. Validate via kinetic isotope effects (KIEs) or computational simulations (DFT) to isolate electronic vs. steric contributions .

Q. What advanced techniques characterize THACl’s role in mobility standardization?

In electrospray ionization (ESI) experiments, THA+^+ ions serve as mobility standards for nano-radial differential mobility analyzers (nRDMAs). Calibration involves aerosolizing THACl solutions, classifying ions at 2.4 L/min flow rates, and validating against TSI 3068A electrometers .

Q. Methodological Notes

  • Contradiction Management : When THACl’s extraction efficiency conflicts with theoretical models (e.g., QSPR predictions), cross-validate via isotopic labeling or control experiments with alternative quaternary ammonium salts .
  • Experimental Reproducibility : For electrochemical intercalation, ensure consistent sonication time (e.g., 30 min) and centrifugation speeds to avoid nanosheet aggregation .

Properties

IUPAC Name

tetraheptylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H60N.ClH/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJQVRWCDVLJSI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H60ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884457
Record name 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1)
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Molecular Weight

446.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10247-90-2
Record name 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1)
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Record name 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1)
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Record name 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1)
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Record name 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1)
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Record name Tetraheptylammonium chloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Tetraheptylammonium chloride
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Tetraheptylammonium chloride
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Tetraheptylammonium chloride
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Tetraheptylammonium chloride
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Tetraheptylammonium chloride
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Tetraheptylammonium chloride

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